molecular formula C21H19N3O3S B2830672 (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 377051-78-0

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2830672
CAS No.: 377051-78-0
M. Wt: 393.46
InChI Key: AYDLKZIOTVAPEJ-NTCAYCPXSA-N
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Description

(E)-3-((3,4-Dimethoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole core substituted with a 3-methoxyphenyl group at position 4 and a 3,4-dimethoxyphenylamino group at position 2 (Figure 1). The compound’s E-configuration is critical for its molecular geometry, influencing its electronic properties and biological interactions. It is synthesized via base-catalyzed condensation of substituted aldehydes with thiazole acetonitriles, as described in analogous procedures .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-25-17-6-4-5-14(9-17)18-13-28-21(24-18)15(11-22)12-23-16-7-8-19(26-2)20(10-16)27-3/h4-10,12-13,23H,1-3H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDLKZIOTVAPEJ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on diverse sources.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The method often includes refluxing β-dicarbonyl compounds with amines in an aromatic solvent, facilitating the formation of the desired product through a mechanochemical process. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, thiazole derivatives have been reported to show significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl and thiazole moieties enhance their antiproliferative effects.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Reference
Compound AA431<10
Compound BJurkat<5
This compoundTBDTBD

Antimicrobial Activity

In vitro studies have also highlighted the antimicrobial potential of related thiazole-containing compounds. These compounds have shown effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives indicate strong bactericidal activity.

Table 2: Antimicrobial Activity Overview

CompoundPathogen TestedMIC (µg/mL)Reference
Compound CE. coli0.25
Compound DS. aureus0.22
This compoundTBDTBD

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells through pathways involving Bcl-2 family proteins and caspases. Additionally, its interaction with cellular membranes may disrupt bacterial cell integrity, leading to antimicrobial effects.

Case Studies

Several case studies have explored the pharmacological profiles of thiazole derivatives similar to this compound. For example:

  • Study on Anticancer Effects : A study evaluated a series of thiazole derivatives for their cytotoxicity against various cancer cell lines. Results indicated that specific substitutions on the thiazole ring significantly enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazole derivatives, revealing that certain compounds exhibited potent activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of acrylonitrile derivatives with thiazole or benzothiazole cores. Key structural analogues and their comparative features are summarized below:

Compound Substituents Key Properties References
(E)-3-((3,4-Dimethoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile 3,4-Dimethoxyphenylamino; 4-(3-methoxyphenyl)thiazol-2-yl Enhanced π-conjugation; potential anticancer activity
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile 3,4-Dimethoxyphenyl; 4-methoxyphenyl Z-configuration; intramolecular C–H⋯O/N hydrogen bonds; used in heterocyclic syntheses
(E)-3-((4-Fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile 4-Fluorophenylamino; 4-(4-isobutylphenyl)thiazol-2-yl Improved lipophilicity; anti-inflammatory activity
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 3-Chloro-2-methylphenylamino; 4-(4-nitrophenyl)thiazol-2-yl Nitro group enhances electron-withdrawing effects; antimalarial activity
Bis{4-[(E)-2-(benzo[d]thiazol-2-yl)vinyl]phenyl} acrylonitrile Benzo[d]thiazole-vinyl; extended π-system Fluorescence emission at 495 nm; high quantum yield (Φf = 0.42)

Key Comparisons:

Electronic Properties: Methoxy-substituted derivatives (e.g., the target compound) exhibit stronger electron-donating effects compared to nitro- or chloro-substituted analogues (e.g., ). This enhances π-conjugation, as seen in fluorescence studies where methoxy groups red-shift emission wavelengths . The nitro group in (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile reduces electron density, favoring interactions with biological targets like parasite enzymes .

Stereochemical Effects :

  • The E-configuration in the target compound ensures trans-arrangement of substituents, optimizing steric accessibility for receptor binding. In contrast, the Z-isomer in (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile forms intramolecular hydrogen bonds, stabilizing its geometry but reducing bioavailability .

Biological Activity: The 3-methoxyphenyl group in the target compound may enhance cytotoxicity against cancer cells, similar to 2-thienyl acrylonitriles active against hepatoma cells (e.g., compound 1d in ). Compounds with sulfonyl groups, such as (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)acrylonitrile, exhibit antimalarial activity via inhibition of parasite proteases .

Synthetic Routes: The target compound is synthesized via triethylamine-catalyzed condensation in ethanol, mirroring methods for (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles . In contrast, Z-isomers require controlled reaction conditions to prevent geometric isomerization .

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